molecular formula C19H22N2O3 B245090 N-[3-(propanoylamino)phenyl]-4-propoxybenzamide

N-[3-(propanoylamino)phenyl]-4-propoxybenzamide

カタログ番号 B245090
分子量: 326.4 g/mol
InChIキー: FFNUDCOOUBDZHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(propanoylamino)phenyl]-4-propoxybenzamide, also known as ML188, is a small molecule drug that has been studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to exhibit promising properties in various scientific research studies.

科学的研究の応用

N-[3-(propanoylamino)phenyl]-4-propoxybenzamide has been studied for its potential therapeutic applications in various scientific research studies. One of the major areas of research has been its application in the treatment of cancer. N-[3-(propanoylamino)phenyl]-4-propoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, N-[3-(propanoylamino)phenyl]-4-propoxybenzamide has been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.

作用機序

The mechanism of action of N-[3-(propanoylamino)phenyl]-4-propoxybenzamide is not fully understood. However, it has been shown to modulate the activity of various enzymes and receptors in the body. N-[3-(propanoylamino)phenyl]-4-propoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, N-[3-(propanoylamino)phenyl]-4-propoxybenzamide has been shown to modulate the activity of G protein-coupled receptors (GPCRs), which are involved in various physiological processes.
Biochemical and Physiological Effects:
N-[3-(propanoylamino)phenyl]-4-propoxybenzamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-[3-(propanoylamino)phenyl]-4-propoxybenzamide inhibits the growth of cancer cells and induces apoptosis. In addition, N-[3-(propanoylamino)phenyl]-4-propoxybenzamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. N-[3-(propanoylamino)phenyl]-4-propoxybenzamide has also been shown to modulate the activity of HDACs and GPCRs, which are involved in various physiological processes.

実験室実験の利点と制限

One of the advantages of N-[3-(propanoylamino)phenyl]-4-propoxybenzamide is that it is a small molecule drug that can easily penetrate cell membranes. This makes it a useful tool for studying various biological processes. In addition, N-[3-(propanoylamino)phenyl]-4-propoxybenzamide has been shown to exhibit promising therapeutic properties in various scientific research studies. However, one of the limitations of N-[3-(propanoylamino)phenyl]-4-propoxybenzamide is that its mechanism of action is not fully understood. Further research is needed to elucidate the precise molecular targets of N-[3-(propanoylamino)phenyl]-4-propoxybenzamide.

将来の方向性

There are many potential future directions for research on N-[3-(propanoylamino)phenyl]-4-propoxybenzamide. One area of research could be to further elucidate the molecular targets of N-[3-(propanoylamino)phenyl]-4-propoxybenzamide. This could help to better understand its mechanism of action and potential therapeutic applications. Another area of research could be to study the pharmacokinetics and pharmacodynamics of N-[3-(propanoylamino)phenyl]-4-propoxybenzamide in vivo. This could help to optimize the dosing and administration of N-[3-(propanoylamino)phenyl]-4-propoxybenzamide for therapeutic use. Finally, N-[3-(propanoylamino)phenyl]-4-propoxybenzamide could be studied in combination with other drugs to determine its potential synergistic effects. This could lead to the development of novel combination therapies for the treatment of various diseases.

合成法

N-[3-(propanoylamino)phenyl]-4-propoxybenzamide can be synthesized using a multistep process. The first step involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form 4-propoxybenzoyl chloride. This intermediate is then reacted with 3-(propanoylamino)aniline to form the final product, N-[3-(propanoylamino)phenyl]-4-propoxybenzamide. The synthesis of N-[3-(propanoylamino)phenyl]-4-propoxybenzamide has been optimized to improve the yield and purity of the compound.

特性

分子式

C19H22N2O3

分子量

326.4 g/mol

IUPAC名

N-[3-(propanoylamino)phenyl]-4-propoxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-3-12-24-17-10-8-14(9-11-17)19(23)21-16-7-5-6-15(13-16)20-18(22)4-2/h5-11,13H,3-4,12H2,1-2H3,(H,20,22)(H,21,23)

InChIキー

FFNUDCOOUBDZHS-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)CC

正規SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)CC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。